
Pentosidine
Übersicht
Beschreibung
Pentosidine is an advanced glycation end-product (AGE) formed via non-enzymatic reactions between pentoses (e.g., ribose) and amino acid residues (lysine and arginine), creating a cross-linked imidazo[4,5-b]pyridinium structure . It accumulates in tissues such as collagen-rich bone, skin, and plasma proteins, correlating with aging, oxidative stress, and diseases like diabetes, renal failure, and osteoarthritis . This compound serves as a biomarker for carbonyl stress, tissue stiffness, and long-term complications in chronic conditions .
Vorbereitungsmethoden
Isolation of Pentosidine from Biological Tissues
Acid Hydrolysis of Collagen
This compound was first isolated from acid-hydrolyzed collagen, particularly from insoluble dura mater collagen, due to its resistance to acid degradation . The process involves treating collagen with 6 M hydrochloric acid at 110°C for 18 hours, which breaks peptide bonds while preserving the this compound structure . After hydrolysis, the material is evaporated, reconstituted in water, and subjected to sequential purification steps.
Purification Techniques
Purification employs a combination of chromatography methods:
-
Size-Exclusion Chromatography : Sephadex G50 separates hydrolyzed collagen components by molecular weight .
-
Cation-Exchange Chromatography : SP-5PW columns elute this compound using a sodium chloride gradient (0–0.6 M) in acetate buffer (pH 4.7) .
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with fluorescence detection (excitation: 335 nm, emission: 385 nm) isolate this compound at nmol/g protein levels .
Table 1: Isolation Parameters from Collagen
Parameter | Conditions | Source |
---|---|---|
Hydrolysis | 6 M HCl, 110°C, 18 h | |
Purification Sequence | Sephadex G50 → Cation Exchange → HPLC | |
Detection Limit | 20 nmol/g protein |
Chemical Synthesis of this compound
Ribose-Mediated Condensation
The earliest synthetic route involves non-enzymatic glycation of ribose with lysine and arginine at 80°C and pH 7.4 . The reaction forms an imidazopyridinium intermediate, which is purified via Dowex 50×4 resin (H⁺ form) and Bio-Gel P-2 chromatography . This method mirrors physiological conditions but yields unquantified amounts due to competing side reactions.
Multi-Step Organic Synthesis
A five-step synthesis constructs the this compound framework in 75% overall yield . Starting with a heterocyclic precursor, key steps include:
-
Nucleophilic Substitution : Introducing arginine and lysine sidechains.
-
Cyclization : Forming the imidazo[4,5-b]pyridine core under basic conditions .
Palladium-Catalyzed Tandem Cross-Coupling
A high-yielding six-step synthesis starts with 3-amino-2-chloropyridine . Palladium catalysis enables a tandem cross-coupling/cyclization reaction, efficiently constructing the imidazo[4,5-b]pyridine core in one pot . This method achieves near-quantitative yields and scales well for industrial production.
Table 2: Comparison of Synthetic Methods
Method | Steps | Key Reagents | Yield | Source |
---|---|---|---|---|
Ribose Condensation | 1 | Ribose, Lysine, Arginine | N/A | |
Multi-Step Organic | 5 | Heterocyclic precursors | 75% | |
Pd-Catalyzed Coupling | 6 | 3-Amino-2-chloropyridine | >90% |
Analytical Validation of Prepared this compound
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR verify the imidazopyridinium structure and pentose moiety .
-
Mass Spectrometry (MS) : High-resolution FAB-MS confirms the molecular ion at m/z 379.2069 (C₁₇H₂₇N₆O₄) .
-
UV-Vis and Fluorescence Spectroscopy : Native and synthetic this compound show identical spectra (λmax = 325 nm, fluorescence at 385 nm) .
Quantification Techniques
-
LC-MS/MS : A sensitive method quantifies total serum this compound with a limit of detection (LOD) of 2 nM and precision (%CV < 6.5%) . Isotope-labeled D₃-pentosidine serves as an internal standard .
-
Competitive ELISA : Antibodies specific to this compound enable detection in glycated proteins (working range: 0.1–100 pmol) .
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Isolation : Suitable for small-scale studies but limited by collagen availability and low yields .
-
Ribose Condensation : Mimics natural formation but lacks reproducibility for large-scale use .
-
Multi-Step Synthesis : Moderate yields but requires complex purification .
-
Pd-Catalyzed Synthesis : Industrial-scale potential due to high yields and minimal byproducts .
Applications in Research
Analyse Chemischer Reaktionen
Formation Mechanism
Pentosidine arises from cross-linking between arginine and lysine residues via reactions with reducing sugars or their fragmentation products:
Key findings:
- Ribose generates this compound 10× faster than glucose in vitro due to its higher reactivity .
- Ascorbic acid autoxidation produces this compound precursors, linking vitamin C metabolism to AGE formation .
- Cross-linking efficiency depends on arginine/lysine molar ratios, with optimal yields at 1:1 .
Chemical Inhibitors
Degradation Pathways
- Renal clearance : 80% of intravenously administered this compound is excreted in urine within 72 hours, primarily as metabolites .
- Proteolytic digestion : Pronase E increases immunoreactive this compound by 300%, suggesting protein-bound forms resist hydrolysis .
Analytical Detection Methods
Implications in Disease
- Diabetes : Skin collagen this compound levels correlate with retinopathy severity (r=0.82, P<0.01) and arterial stiffness .
- Osteoporosis : Urinary this compound predicts vertebral fractures (OR=1.59, 95% CI=1.22–2.07) independent of bone density .
- Uremia : Plasma levels reach 2,630 nmol/L vs. 151 nmol/L in controls due to impaired renal clearance .
Synthetic Models
In vitro synthesis achieves 95% purity using:
textRibose (100 mM) + L-lysine (100 mM) + L-arginine (100 mM) → 37°C, pH 7.4, 90 days → this compound (4.2 µmol/g protein) [4][20]
Key spectral properties:
This synthesis of cross-disciplinary data demonstrates this compound's role as both a chemical reaction product and a clinically significant biomarker. Its formation kinetics and inhibition strategies remain active areas in glycation research .
Wissenschaftliche Forschungsanwendungen
Biomarker for Diabetes and Related Complications
Pentosidine levels are significantly elevated in individuals with diabetes, making it a valuable biomarker for assessing diabetic complications. Research indicates that this compound accumulates in tissues over time, correlating with the severity of diabetes-related conditions such as nephropathy and retinopathy.
- Case Study : A study involving diabetic dogs showed that this compound levels increased two- to three-fold compared to non-diabetic controls, indicating its potential role in monitoring diabetic complications .
- Quantification Methods : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure this compound levels in serum and urine, enhancing diagnostic capabilities .
Osteoporosis Research
This compound is also recognized for its role in bone health. Its accumulation in bone collagen has been linked to increased fracture risk, making it a potential biomarker for osteoporosis.
- Research Findings : A systematic review highlighted that serum this compound levels correlate with bone this compound content, suggesting its utility in predicting fracture risk among osteoporosis patients .
- Analytical Methods : A novel LC-MS/MS method demonstrated high sensitivity and precision for quantifying this compound in serum, facilitating its use as a biomarker in osteoporosis studies .
Cardiovascular Disease
The relationship between this compound and cardiovascular diseases has garnered attention due to its association with oxidative stress and inflammation.
- Clinical Implications : Elevated this compound levels have been observed in patients with cardiovascular conditions, suggesting its potential as a prognostic marker .
- Mechanistic Studies : Research has shown that this compound may influence vascular pathology by promoting endothelial dysfunction and arterial stiffness .
Analytical Techniques for Measurement
Various analytical methods have been developed for the quantification of this compound, enhancing its applicability in clinical settings:
Methodology | Sensitivity | Specificity | Application Area |
---|---|---|---|
High-Performance Liquid Chromatography (HPLC) | LLOQ 1 nM | High | Urine and plasma analysis |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOD 2 nM, LOQ 5 nM | Very high | Serum analysis in diabetes and osteoporosis |
Fluorescent Detection | Moderate | Moderate | General AGE analysis |
These methodologies allow researchers to explore the implications of this compound accumulation in various diseases effectively.
Wirkmechanismus
Pentosidine forms through the Maillard reaction, where ribose reacts with arginine and lysine residues in proteins . This process involves the formation of an imidazo-pyridinium structure, leading to cross-linking in collagen . The accumulation of this compound in tissues is indicative of oxidative stress and protein damage, contributing to the stiffness of collagen and other long-lived proteins .
Vergleich Mit ähnlichen Verbindungen
Nε-(1-Carboxymethyl)-L-Lysine (CML)
Structure/Formation: CML is a non-crosslinking AGE derived from glycoxidation of lysine residues, primarily via glucose or lipid peroxidation byproducts . Tissue Accumulation: Elevated in diabetes and renal failure, but less tissue-specific than pentosidine. Disease Associations:
- Diabetes : Strongly linked to hyperglycemia (1.2-fold increase in T2DM vs. controls) .
- Renal Failure: 2.1-fold increase, less pronounced than this compound (8.4-fold) . Key Differences:
- CML reflects acute glycemic control, while this compound is influenced by oxidative stress and renal clearance .
Pyridinoline
Structure/Formation : A mature, enzymatically synthesized 3-hydroxypyridinium crosslink in collagen, critical for bone stability .
Tissue Accumulation : Predominantly in bone and connective tissues.
Disease Associations :
- Diabetic Cataracts: In non-diabetic lenses, pyridinoline correlates with this compound (r = 0.62, p < 0.05), but this relationship breaks down in diabetes . Key Differences:
- Pyridinoline is a functional crosslink, while this compound disrupts tissue integrity .
- Levels are age-dependent in non-diabetic tissues but decoupled in diabetic conditions .
Total AGEs
Structure/Formation : Heterogeneous group including this compound, CML, and others.
Disease Associations :
- Renal Failure : Total AGEs increase 1.9-fold, less than this compound (8.4-fold) .
- Age-Related Macular Degeneration (AMD) : Total AGEs show ~36% variability vs. This compound’s 24% .
Key Differences : - This compound is a more specific marker for oxidative stress and uremia than total AGEs .
Data Tables
Table 1: Comparative Levels in Disease Cohorts
Compound | T2DM (vs. Controls) | Renal Failure (vs. Controls) | Method |
---|---|---|---|
CML | 1.2-fold* | 2.1-fold* | LC-MS/MS |
This compound | No change | 8.4-fold* | LC-MS/MS |
Total AGEs | No change | 1.9-fold* | LC-MS/MS |
*Statistically significant (p < 0.05).
Table 2: Biomarker Characteristics
Key Research Findings
Renal Failure : this compound’s 8.4-fold increase in renal failure vs. 2.1-fold for CML highlights its sensitivity to carbonyl stress and impaired clearance .
Bone Health: this compound in bone correlates with reduced stiffness (r = -0.45, p < 0.01), unlike pyridinoline .
Methodology : LC-MS/MS assays show superior specificity for this compound and CML vs. ELISA .
Biologische Aktivität
Pentosidine is a significant advanced glycation end product (AGE) that arises from the non-enzymatic reaction between reducing sugars and amino acids, particularly in proteins such as collagen. Its formation is particularly notable in conditions characterized by hyperglycemia, such as diabetes, and is associated with various age-related diseases. This article explores the biological activity of this compound, highlighting its role as a biomarker, its impact on tissue structure and function, and its implications in various clinical conditions.
Formation and Characteristics
This compound is formed through the Maillard reaction, where sugars react with amino acids to form complex structures that can cross-link proteins. This process is accelerated in diabetic conditions due to elevated glucose levels. The compound exhibits fluorescence, which facilitates its detection in biological samples using techniques such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) .
Key Properties of this compound
Property | Description |
---|---|
Molecular Weight | 420.4 g/mol |
Solubility | Soluble in water and organic solvents |
Fluorescence | Exhibits fluorescence under UV light |
Detection Methods | HPLC, ELISA |
Biological Activity
This compound's biological activity is primarily linked to its ability to form cross-links in collagen and other proteins, which can lead to structural changes and functional impairment. This activity has significant implications for various tissues, particularly those involved in vascular health and aging.
Impact on Collagen
The cross-linking of collagen by this compound affects its mechanical properties, leading to increased stiffness and decreased elasticity. This alteration is particularly evident in aged tissues and diabetic patients, contributing to complications such as cardiovascular disease and impaired wound healing .
Clinical Relevance
This compound serves as a valuable biomarker for several clinical conditions:
- Diabetes : Elevated levels of this compound are associated with microvascular complications in type 2 diabetes. Studies have shown a correlation between serum this compound levels and the severity of diabetic complications .
- Aging : The accumulation of this compound in tissues correlates with age-related decline in tissue function. Increased levels have been observed in skin collagen from older individuals compared to younger counterparts .
- Kidney Disease : In patients with chronic kidney disease, this compound levels are significantly higher due to impaired clearance mechanisms. This accumulation can exacerbate vascular stiffness and cardiovascular risk .
Case Studies
- Diabetic Patients : A study involving diabetic patients showed that serum this compound levels were significantly higher (mean ± SD: 1620 ± 1940 nmol/L) compared to healthy controls (151 ± 55 nmol/L). This increase was linked to the presence of microvascular complications .
- Aging Population : Research indicated that this compound levels in skin collagen increased with age, demonstrating a direct relationship between aging and the accumulation of AGEs .
- Chronic Kidney Disease : In patients undergoing dialysis, elevated this compound was correlated with both increased cardiovascular morbidity and mortality, suggesting its role as a prognostic marker .
Research Findings
Recent studies have focused on quantifying this compound levels using advanced analytical techniques:
- HPLC Methodology : A simple HPLC method was developed for quantifying this compound in human urine and plasma, achieving lower limits of quantification at 1 nM with high precision (CV < 10%) .
- Immunological Techniques : ELISA assays have been utilized to detect this compound specifically in biological specimens, providing insights into its role as a marker for glycation processes associated with aging and disease .
Q & A
Basic Research Questions
Q. What are the key biochemical pathways involved in pentosidine formation, and how do experimental conditions (e.g., oxidative stress, sugar availability) influence its synthesis?
this compound is formed via non-enzymatic glycation and oxidation reactions between arginine, lysine, and pentose sugars. Its synthesis requires oxygen and is accelerated by hyperglycemia, oxidative stress, and aging . In vitro studies suggest that pentose sugars (e.g., ribose) are more reactive than hexoses, but hexoses (e.g., glucose) can fragment into reactive pentoses under oxidative conditions . Methodologically, researchers should control for oxygen levels, pH, and sugar concentrations in cell culture or ex vivo models to replicate physiological or pathological conditions.
Q. What are the best practices for quantifying this compound in biological samples, and how do pre-analytical factors (e.g., sample heating) affect measurement accuracy?
this compound is commonly measured via enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). ELISA is rapid and suitable for large clinical cohorts but may lack specificity compared to HPLC, which requires extensive sample preparation . Pre-analytical factors like heating serum/plasma during storage or processing can artificially elevate this compound levels due to accelerated glycation. Researchers should standardize protocols to avoid thermal exposure and validate measurements with spike-recovery experiments .
Q. How does this compound correlate with age in human and non-human models, and what are its limitations as an aging biomarker?
In humans, this compound accumulates exponentially in skin collagen with age and is elevated in diabetes and uremia . In birds, this compound levels in breast tissue correlate with age and remain stable in museum specimens, enabling retrospective aging studies . Limitations include variability due to diet, habitat, and species-specific metabolism. Researchers should use tissue-specific controls (e.g., breast vs. patagium in birds) and adjust for comorbidities in human studies .
Advanced Research Questions
Q. How can researchers design longitudinal studies to validate this compound as a biomarker for fracture risk in diabetic populations, and what confounders must be addressed?
In older adults with type 2 diabetes, urinary this compound predicts fracture risk independent of bone mineral density (BMD). Study designs should include:
- Cohorts: Matched diabetic and non-diabetic participants with baseline BMD and fracture history.
- Outcomes: Incident clinical fractures and vertebral fractures assessed via radiography.
- Adjustments: Age, renal function, HbA1c, and bone turnover markers (e.g., P1NP, CTX) . Confounders like uremia and oxidative stress require stratification, as they independently elevate this compound .
Q. What experimental approaches resolve contradictions in this compound’s association with muscle mass across populations (e.g., negative correlation in young men vs. sarcopenia in older adults)?
In young men, urinary this compound negatively correlates with anterior thigh muscle thickness, possibly reflecting early AGE-mediated muscle stiffness . In older adults, elevated serum this compound is linked to sarcopenia via AGE-RAGE signaling, which promotes inflammation and muscle atrophy . To reconcile these findings, researchers should:
- Compare age-stratified cohorts using standardized muscle metrics (e.g., ultrasound vs. DXA).
- Measure tissue-specific AGE accumulation (e.g., muscle biopsies) and inflammatory markers .
Q. How does short-term bisphosphonate (BP) therapy influence serum this compound levels, and what mechanistic insights does this provide into bone turnover?
BP therapy suppresses bone resorption, reducing the release of this compound from degraded collagen. In clinical studies, serum this compound decreases within weeks of BP treatment, correlating with reduced bone turnover markers (e.g., CTX). Researchers should:
- Monitor this compound, PTH, and vitamin D levels pre- and post-treatment.
- Use immunoassays validated for matrix-derived this compound to avoid confounding from dietary sources .
Q. Methodological Considerations Table
Q. Key Challenges and Future Directions
- Data Contradictions: Conflicting results in muscle studies may stem from AGE-RAGE signaling dynamics or cohort age disparities. Multi-omics approaches (e.g., proteomics/metabolomics) could clarify tissue-specific pathways .
- Methodological Gaps: Standardizing pre-analytical protocols for this compound measurement is critical, particularly in multi-center studies .
- Translational Potential: this compound’s stability in archived samples (e.g., museum specimens) offers unique opportunities for retrospective aging research .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154417 | |
Record name | Pentosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentosidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124505-87-9 | |
Record name | Pentosidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentosidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentosidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTOSIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pentosidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.